![molecular formula C16H11NO3 B14367653 Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 92795-36-3](/img/structure/B14367653.png)
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to the benzoxazole core via an ethenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems to ensure high yields and purity. For example, the use of magnetic solid acid nanocatalysts has been reported to provide good yields under reflux conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives into their reduced forms.
Substitution: Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can produce halogenated or nitrated benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- include other benzoxazole derivatives, such as:
- Benzoxazole-2-thiol
- 2-((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
Uniqueness
What sets benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- apart from other similar compounds is its unique structure, which combines the benzoxazole core with a benzodioxole moiety. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92795-36-3 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2 |
InChI-Schlüssel |
DPSXZXQPFAYPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


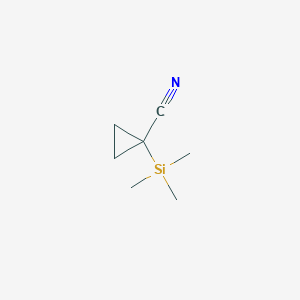
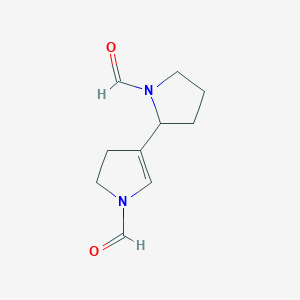

![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
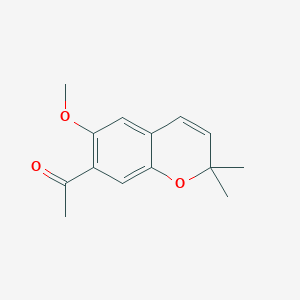
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)


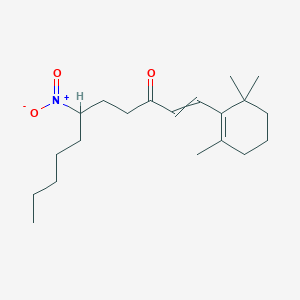
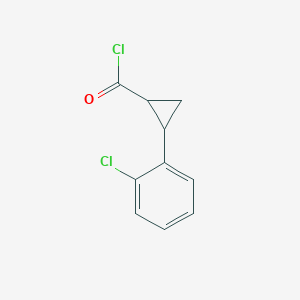
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
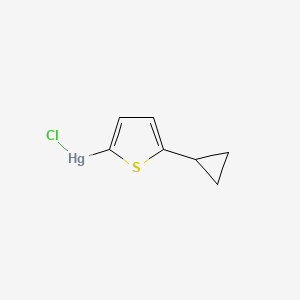
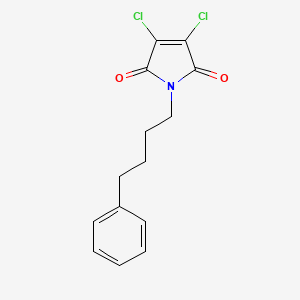
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
